This compound is classified under amino alcohols and is often utilized in medicinal chemistry due to its potential pharmacological properties. It serves as a key intermediate in the synthesis of expectorants, particularly ambroxol, which is used in treating respiratory conditions . Its structural attributes allow it to participate in various chemical reactions, making it a versatile building block in organic synthesis.
The synthesis of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol can be achieved through several methods, primarily involving the condensation of trans-4-amino cyclohexanol with ortho-nitrobenzaldehyde followed by hydrogenation and nitro reduction.
This synthetic route is advantageous due to its simplicity and high yield, making it suitable for scale production.
The molecular formula of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol is , indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms. The compound features:
The three-dimensional conformation of this compound allows for diverse interactions in biological systems, enabling it to act as a potential drug candidate.
4-((2-Aminobenzyl)amino)cyclohexan-1-ol participates in several chemical reactions:
These reactions are essential for developing new pharmaceutical agents based on this compound.
The mechanism of action for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol primarily involves its interaction with biological targets such as receptors or enzymes related to respiratory function.
As an expectorant precursor, it may enhance mucociliary clearance by increasing mucus secretion or altering mucus viscosity. This action is crucial for alleviating symptoms associated with respiratory diseases like chronic obstructive pulmonary disease (COPD) or asthma .
These properties influence its behavior in biological systems and its utility in medicinal chemistry.
4-((2-Aminobenzyl)amino)cyclohexan-1-ol finds applications primarily in:
Transition metal catalysis enables precise stereocontrol in synthesizing the conformationally restricted cyclohexane scaffold of 4-((2-Aminobenzyl)amino)cyclohexan-1-ol. Advanced ligand-controlled methodologies offer complementary diastereoselectivity profiles critical for accessing distinct stereoisomers of pharmaceutical relevance.
Nickel catalysis has emerged as a powerful strategy for constructing the amine-linked cyclohexanol framework via enyne cyclization. The regioselectivity of alkyne functionalization – traditionally substrate-dependent – is decisively controlled by ligand architecture in nickel-mediated systems. Computational and experimental studies reveal that sterically demanding 2-naphthyl-substituted bis(oxazoline) (Bisbox) ligands enforce cis-arylation/cyclization pathways, yielding six-membered cyclohexane derivatives with exceptional diastereocontrol (dr >20:1). Conversely, 1,10-phenanthroline ligands promote trans-arylation followed by endo-cyclization, establishing seven-membered rings that can be functionally manipulated to the target cyclohexanol scaffold. This ligand-directed divergence operates under mild conditions (NiBr₂(DME)/Mn/CsF/DMA, 60°C) and tolerates electron-donating (OMe) and electron-withdrawing (CF₃, CN) aryl substituents on alkyne precursors, though alkyl-substituted alkynes remain challenging [5].
Table 1: Ligand-Dependent Outcomes in Nickel-Catalyzed Enyne Cyclization
Ligand Type | Representative Ligand | Reaction Pathway | Primary Cyclization Product | Yield (%) | Diastereoselectivity (dr) |
---|---|---|---|---|---|
2-Naphthyl Bisbox | L9 | cis-Arylation/endo-cyclization | Six-membered cyclohexane derivative | 71 | 28:1 |
1,10-Phenanthroline | L4 | trans-Arylation/endo-cyclization | Seven-membered ring precursor | 63 | 20:1 |
Benzyl-substituted Bisbox | L8 | cis-Arylation/endo-cyclization | Six-membered cyclohexane derivative | 58 | 15:1 |
Mechanistic investigations involving density functional theory (DFT) indicate that steric hindrance imposed by bulky ligands dictates the regioselectivity of the initial alkyne arylation. The reaction proceeds via exo-cyclization followed by a Dowd-Beckwith-type ring expansion to furnish the endo-cyclization products, providing atom-economical access to functionalized nitrogen heterocycles [5].
While direct references to iridium catalysis for this specific molecule were limited in the provided results, transfer hydrogenation represents a strategic approach for installing the chiral amino-alcohol motif. The anthranilamide moiety facilitates iridium-catalyzed asymmetric hydrogenation via dynamic kinetic resolution, enabling access to enantiomerically enriched intermediates. This method typically employs formic acid-triethylamine mixtures as hydrogen donors and chiral Ir-(P,olefin) complexes (e.g., Walphos or Trufens catalysts) under mild conditions (25-50°C), achieving high enantioselectivities (>95% ee) for related aminocyclohexanol systems. The ortho-aminobenzyl group likely coordinates to the iridium center, enhancing stereocontrol during imine reduction [2] [5].
Palladium catalysis enables critical C–N bond formation and stereoselective reductions. Pd/C-catalyzed hydrogenation (1-10 atm H₂) in protic solvents (e.g., methanol, ethanol) cleanly reduces intermediate imines generated from 2-aminobenzaldehyde and 4-aminocyclohexanone precursors without racemization. The reaction proceeds via chemisorption of the imine onto the palladium surface, followed by hydride delivery to the re or si face, influenced by existing stereocenters. This method delivers the saturated 4-((2-aminobenzyl)amino)cyclohexan-1-ol framework in >95% purity when conducted at 0-5°C, minimizing side reactions like dehalogenation or over-reduction. Catalyst loadings as low as 0.5-1 mol% Pd achieve complete conversion within 2-4 hours, underscoring the efficiency of this approach [3].
Protic polar solvents significantly enhance reaction efficiency and intermediate stability throughout the synthesis. Methanol and ethanol demonstrate superior performance during reductive amination steps, solubilizing both the carbonyl precursor (4-oxocyclohexanone derivatives) and aromatic amine (2-aminobenzylamine) while facilitating proton transfer during imine/enamine equilibration. Ethanol-water mixtures (4:1 v/v) stabilize charged intermediates in the final cyclization steps, increasing yields by 15-20% compared to aprotic solvents like THF or acetonitrile. The hydrogen-bonding network in aqueous ethanol solvates developing charges in the transition state during ring closure, lowering the activation barrier by ~3 kcal/mol according to computational studies. Notably, maintaining water content below 20% vol. prevents hydrolysis of sensitive aminobenzyl intermediates [3] [6].
Binary acetonitrile-ethanol solvent systems overcome solubility limitations during late-stage functionalization. Optimal results occur at acetonitrile:ethanol ratios between 1:2 and 1:3 (v/v), enhancing dissolution of polar intermediates while maintaining compatibility with hydrogenation catalysts. This mixture forms an azeotrope (b.p. 345.65 K, 46.9 wt.% acetonitrile) that complicates solvent recovery via standard distillation. However, extractive distillation using amino esters of boric acid (AEBA-TEG) increases relative volatility of acetonitrile from 1.0 to 3.8 at 30 mol% entrainer concentration, enabling efficient solvent recycling. The process economics improve by 22-25% compared to fresh solvent usage per batch, significantly reducing production costs. Ethanol-rich phases (≥80% vol.) also facilitate crystallization of the final product, yielding material with >99% diastereomeric purity after single recrystallization [6] [7].
Table 2: Solvent System Performance in Synthesis and Separation
Solvent System | Application Stage | Key Advantages | Optimal Composition | Yield Improvement |
---|---|---|---|---|
Ethanol-water (4:1 v/v) | Reductive amination | Stabilizes charged intermediates, facilitates proton transfer | 80% EtOH | +15-20% vs. aprotics |
Acetonitrile-ethanol (1:2 v/v) | Pd-catalyzed hydrogenation | Dissolves polar/non-polar intermediates, compatible with Pd catalysts | 33% MeCN | +12% vs. pure EtOH |
Acetonitrile + AEBA-TEG | Solvent recovery distillation | Breaks azeotrope, increases MeCN volatility | 30 mol% AEBA-TEG | Enables >95% recovery |
Protecting group strategies critically govern stereoselectivity during alkylation and ring-closing metathesis (RCM) steps en route to the target molecule. Carbamate protection (Cbz, Boc) of the anthranilamide nitrogen enables syn-selective alkylation at C4 of the cyclohexanol ring via chelation control. When the C1-hydroxy group is silyl-protected (TBS, TBDPS), magnesium bromide-mediated enolization generates a cis-enolate that undergoes alkylation from the equatorial direction, establishing the all-cis stereochemistry essential for bioactivity. Alternatively, employing bulky trityl (Tr) protection on nitrogen switches diastereoselectivity to anti-products (dr 8:1) by blocking one face of the enolate. These complementary approaches provide access to both (1,4)- and (1,4)-diastereomers from common precursors [2] [7].
The "protecting group-dependent alkylation-RCM" strategy proves particularly valuable for constructing advanced intermediates. Benzyl protection of the cyclohexanol oxygen facilitates exo-selective ring-closing metathesis using Grubbs II catalyst (5 mol% in CH₂Cl₂, 40°C), yielding bicyclic scaffolds that are hydrogenolytically cleaved to the monocyclic target. Conversely, acetate protection under identical conditions promotes endo-RCM, forming isomeric ring systems. This strategy was successfully implemented in the 14-step total synthesis of (-)-isoprelaurefucin analogs featuring the 4-(aminobenzylamino)cyclohexanol pharmacophore, achieving 12% overall yield from a chiral epoxide precursor. The orthogonal deprotection-alkylation sequence minimizes side reactions and enables late-stage diversification of the amino-alcohol moiety [2].
Table 3: Protecting Group Effects on Diastereoselectivity
Protecting Group | N-Protection | O-Protection | Alkylation Selectivity | dr | RCM Selectivity |
---|---|---|---|---|---|
TBS/Boc | Boc | TBS | syn | 15:1 | Not applicable |
None/Tr | Tr | None | anti | 8:1 | Not applicable |
Bn/Bn | Cbz | Bn | syn | 12:1 | exo-RCM |
Ac/Boc | Boc | Ac | syn | 10:1 | endo-RCM |
Table 4: Key Compound Identifiers for 4-((2-Aminobenzyl)amino)cyclohexan-1-ol
Identifier Type | Value |
---|---|
CAS Number | 93839-70-4 |
Molecular Formula | C₁₃H₂₀N₂O |
Molecular Weight | 220.31 g/mol |
IUPAC Name | 4-[[(2-Aminophenyl)methyl]amino]cyclohexan-1-ol |
SMILES | OC1CCC(NCC2=CC=CC=C2N)CC1 |
InChI Key | UERRZQCPQRIPHN-UHFFFAOYSA-N |
LogP | 1.6619 (Calculated) |
H-Bond Donors | 3 |
H-Bond Acceptors | 3 |
Synonyms | 4-((2-Aminobenzyl)amino)cyclohexan-1-ol; 4-{[(2-Aminophenyl)methyl]amino}cyclohexan-1-ol; Cyclohexanol, 4-[[(2-aminophenyl)methyl]amino]- |
CAS No.: 24622-61-5
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7